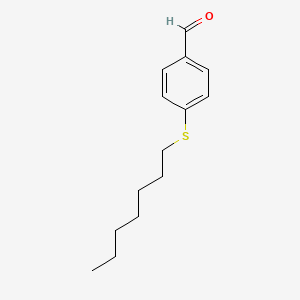
4-(Heptylsulfanyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptylsulfanyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a heptylsulfanyl group (a seven-carbon chain attached via a sulfur atom) and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 4-(Heptylsulfanyl)benzoic acid
Reduction: 4-(Heptylsulfanyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.
Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a shorter alkyl chain.
4-(Ethylsulfanyl)benzaldehyde: Similar structure with a two-carbon alkyl chain.
4-(Butylsulfanyl)benzaldehyde: Similar structure with a four-carbon alkyl chain.
Uniqueness
4-(Heptylsulfanyl)benzaldehyde is unique due to its longer heptyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
88357-17-9 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
4-heptylsulfanylbenzaldehyde |
InChI |
InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
ORGFCUHAVYPHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


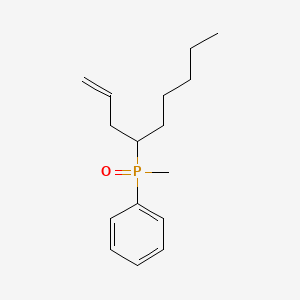
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
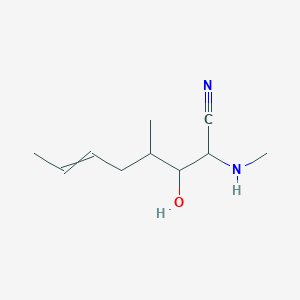
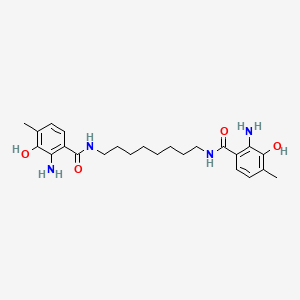
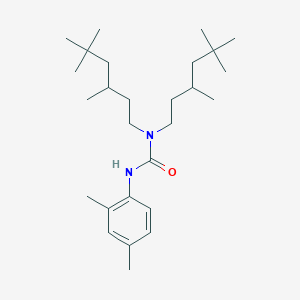
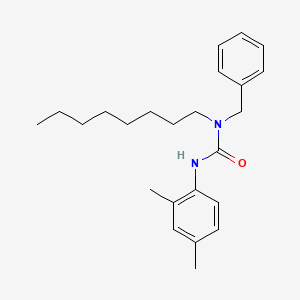
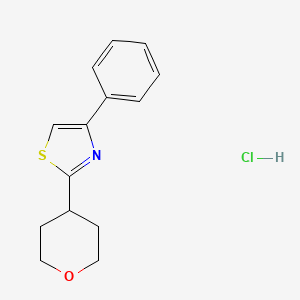
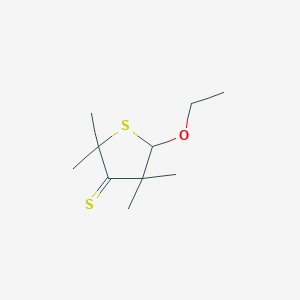
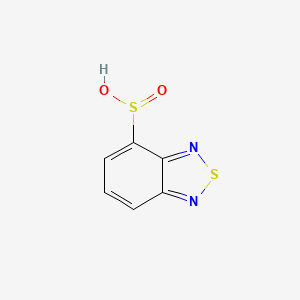
![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)

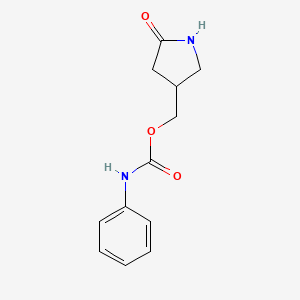
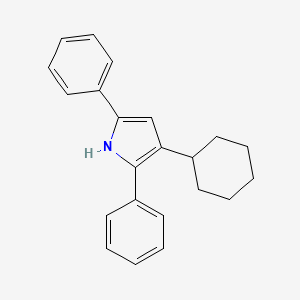
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
